(Acetyloxy)(butyl)diethylstannane
Description
(Acetyloxy)(butyl)diethylstannane is an organotin compound characterized by a central tin atom bonded to an acetyloxy group, a butyl group, and two ethyl substituents. Organotin compounds are widely utilized in organic synthesis, catalysis, and materials science due to their versatile reactivity and stability . The acetyloxy group in such compounds often enhances electrophilicity, facilitating nucleophilic substitution reactions, while alkyl substituents like butyl or ethyl influence steric and electronic properties .
Properties
IUPAC Name |
[butyl(diethyl)stannyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.C2H4O2.2C2H5.Sn/c1-3-4-2;1-2(3)4;2*1-2;/h1,3-4H2,2H3;1H3,(H,3,4);2*1H2,2H3;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUQSUOAUHCEJL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CC)(CC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586682 | |
| Record name | (Acetyloxy)(butyl)diethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6659-33-2 | |
| Record name | (Acetyloxy)(butyl)diethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)(butyl)diethylstannane typically involves the reaction of diethylstannane with butyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. Additionally, stringent safety measures are implemented to handle the potentially hazardous nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
(Acetyloxy)(butyl)diethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The acetyloxy and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives with different functional groups.
Scientific Research Applications
(Acetyloxy)(butyl)diethylstannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and the synthesis of other organotin compounds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine, including their use as drug candidates or in drug delivery systems.
Industry: this compound is used in various industrial applications, such as catalysts in polymerization reactions and stabilizers in the production of plastics and other materials.
Mechanism of Action
The mechanism of action of (Acetyloxy)(butyl)diethylstannane involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
*Calculated based on tin atomic mass and substituent contributions.
Key Observations:
- Substituent Effects:
- The presence of ethyl and butyl groups in this compound likely reduces steric hindrance compared to bulkier triphenylstannane derivatives, enhancing its reactivity in catalytic applications .
- The acetyloxy group common to these compounds facilitates electrophilic interactions, critical in cross-coupling reactions or biological activity .
- Toxicity Profile: (Acetyloxy)dibutyl[(1-oxododecyl)oxy]stannane exhibits acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting that acetyloxy-containing stannanes generally require stringent handling protocols .
Stability and Handling
- (Acetyloxy)dibutyl[(1-oxododecyl)oxy]stannane is stable under recommended storage conditions but reacts vigorously with strong oxidizing agents, a trait shared by most organotin compounds .
- Triphenylstannane derivatives are less thermally stable than alkyl-substituted analogs, decomposing at lower temperatures due to weaker Sn-C bonds in aromatic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
